

Application Notes and Protocols for Frevecitinib in Non-Eosinophilic Asthma Research

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Compound of Interest

Compound Name: Frevecitinib

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Introduction

Non-eosinophilic asthma represents a significant portion of the asthma patient population, often characterized by a poor response to traditional corticosteroid therapies. This phenotype is frequently associated with neutrophilic airway inflammation, driven by distinct inflammatory pathways. **Frevecitinib** (formerly KN-002) is an inhaled pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and TYK2, key mediators in cytokine signaling pathways implicated in both eosinophilic and non-eosinophilic asthma.^{[1][2][3][4]} By inhibiting these kinases, **Frevecitinib** disrupts the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of non-eosinophilic asthma, offering a promising therapeutic strategy for this patient population.^[2]

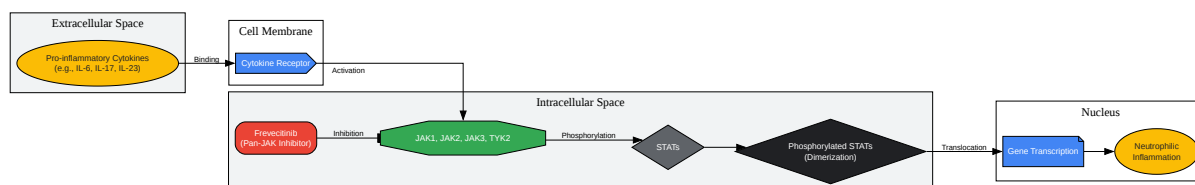
These application notes provide a comprehensive overview of the mechanism of action of **Frevecitinib** and detailed protocols for its investigation in preclinical models of non-eosinophilic asthma.

Mechanism of Action in Non-Eosinophilic Asthma

In non-eosinophilic asthma, the inflammatory cascade is often dominated by neutrophils and driven by cytokines such as IL-17 and IL-23, which signal through the JAK-STAT pathway. **Frevecitinib**, as a pan-JAK inhibitor, is designed to broadly interrupt these signaling cascades.

The JAK-STAT Signaling Pathway in Neutrophilic Inflammation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade for numerous cytokines and growth factors that are pivotal in orchestrating inflammatory responses. In neutrophilic asthma, cytokines such as IL-6, IL-17, and IL-23 play a significant role in neutrophil recruitment, activation, and survival. These cytokines bind to their respective receptors on target cells, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation. **Frevecitinib**'s simultaneous inhibition of JAK1, JAK2, JAK3, and TYK2 allows for the comprehensive blockade of these pro-inflammatory signals, thereby reducing neutrophilic inflammation.



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Caption: Frevecitinib inhibits the JAK-STAT pathway in non-eosinophilic asthma.

Quantitative Data

While specific preclinical data for **Frevecitinib** in non-eosinophilic asthma models are not yet publicly available, clinical trial data in a broader asthma population, including patients with low eosinophil counts, demonstrate its potential.

Table 1: Summary of Clinical Data for **Frevecitinib** (KN-002) in Patients with Mild to Moderate Asthma

Parameter	Treatment Group	Outcome	Reference
Fractional Exhaled Nitric Oxide (FeNO)	Frevecitinib (up to 16 mg daily for 10 days)	Significant and rapid reductions in FeNO levels.	[1][5]
Safety and Tolerability	Frevecitinib (up to 16 mg daily for 10 days)	No safety or tolerability concerns reported.	[1][5]
Pharmacokinetics	Frevecitinib	Dose-proportional plasma concentrations below pharmacologically active levels, indicating minimal systemic exposure.	[1][5]
Efficacy in Low Eosinophil Patients	Frevecitinib	Clinically relevant reductions in FeNO in patients with blood eosinophil counts below 300 cells/mm ³ and 150 cells/mm ³ .	[6]

Experimental Protocols

In Vivo Model of Neutrophilic Asthma

This protocol describes the induction of a neutrophilic asthma phenotype in mice using lipopolysaccharide (LPS) and the subsequent evaluation of inhaled **Frevecitinib**.

Materials:

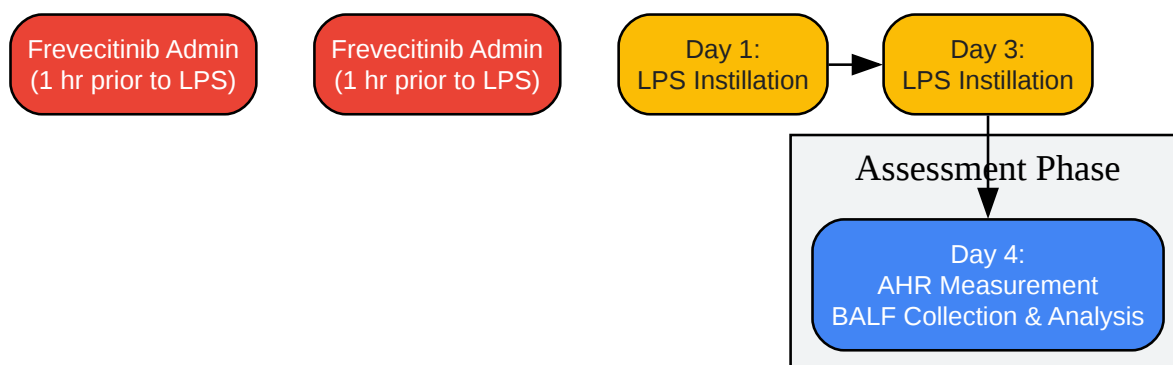
- **Frevecitinib** (dry powder formulation)

- Lipopolysaccharide (LPS) from E. coli
- Saline solution (sterile, 0.9% NaCl)
- Anesthesia (e.g., isoflurane)
- Micro-sprayer or nebulizer for intratracheal administration
- Whole-body plethysmograph for airway hyperresponsiveness measurement
- Methacholine
- Reagents for bronchoalveolar lavage (BAL) and cell counting
- ELISA kits for cytokine analysis (e.g., IL-6, IL-17, KC/CXCL1)

Protocol:

- Animal Model: Use female C57BL/6 mice, 6-8 weeks old.
- Induction of Neutrophilic Asthma:
 - On days 1 and 3, lightly anesthetize mice and intratracheally administer 10 µg of LPS in 50 µL of sterile saline.
 - The control group receives 50 µL of sterile saline.
- **Frevecitinib** Administration:
 - Administer **Frevecitinib** as a dry powder inhalation or via intratracheal insufflation.
 - A suggested starting dose, based on other inhaled JAK inhibitors, is in the range of 0.1 to 1 mg/kg.
 - Administer **Frevecitinib** 1 hour prior to each LPS challenge.
- Assessment of Airway Hyperresponsiveness (AHR):

- 24 hours after the final LPS challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
- Bronchoalveolar Lavage (BAL):
 - Immediately after AHR measurement, euthanize the mice and perform BAL by lavaging the lungs with 1 mL of ice-cold PBS.
 - Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.
 - Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).
- Cytokine Analysis:
 - Centrifuge the BALF and collect the supernatant.
 - Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-17, KC) in the supernatant using ELISA.



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Caption: Workflow for in vivo evaluation of **Frevecitinib**.

In Vitro Model of Neutrophilic Inflammation

This protocol details a method to assess the effect of **Frevecitinib** on the inflammatory response of human bronchial epithelial cells and subsequent neutrophil migration.

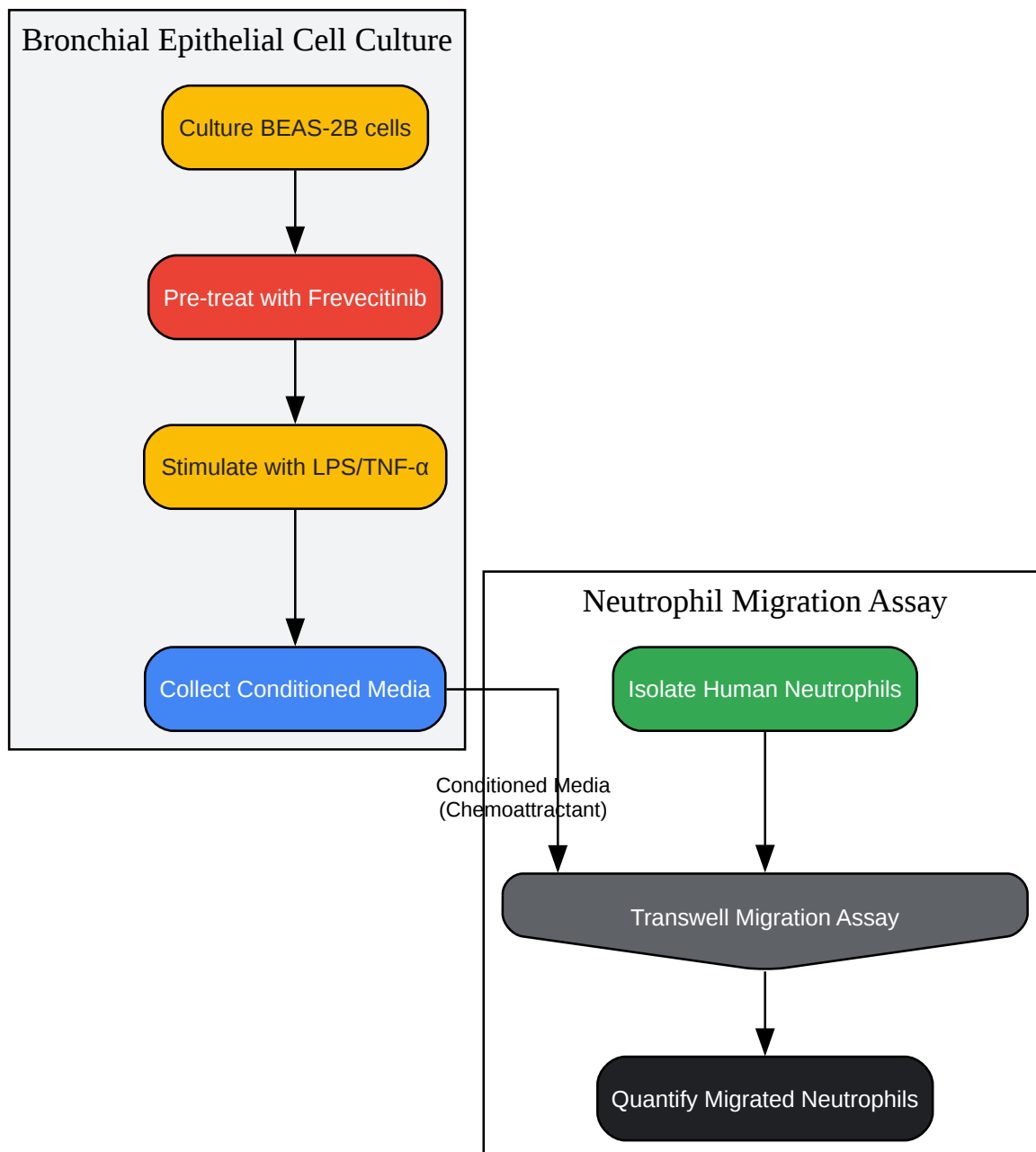
Materials:

- Human bronchial epithelial cell line (e.g., BEAS-2B or 16HBE)
- Cell culture medium and supplements
- **Frevecitinib**
- LPS from *E. coli* or TNF- α
- Human neutrophils (isolated from fresh peripheral blood)
- Transwell inserts (3 μ m pore size)
- Chemotaxis buffer
- ELISA kits for IL-8 (CXCL8)
- Reagents for cell viability assays (e.g., MTT or LDH)

Protocol:

- Cell Culture and Treatment:
 - Culture BEAS-2B cells to confluence in 24-well plates.
 - Pre-treat the cells with various concentrations of **Frevecitinib** (e.g., 1, 10, 100 nM) for 1 hour.
 - Stimulate the cells with LPS (1 μ g/mL) or TNF- α (10 ng/mL) for 24 hours to induce an inflammatory response.
- Cytokine Measurement:
 - Collect the cell culture supernatant and measure the concentration of the neutrophil chemoattractant IL-8 using ELISA.

- Neutrophil Isolation:
 - Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
- Neutrophil Migration Assay:
 - Place the conditioned media from the treated BEAS-2B cells in the lower chamber of a Transwell plate.
 - Add isolated neutrophils to the upper chamber of the Transwell insert.
 - Incubate for 2 hours to allow for neutrophil migration towards the chemoattractant gradient.
 - Quantify the number of migrated neutrophils in the lower chamber by cell counting or using a fluorescent dye.
- Cell Viability:
 - Assess the cytotoxicity of **Frevecitinib** on BEAS-2B cells and neutrophils using a standard viability assay.



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Caption: Workflow for in vitro evaluation of **Frevecitinib**.

Conclusion

Frevecitinib represents a promising therapeutic agent for non-eosinophilic asthma due to its broad inhibition of the JAK-STAT signaling pathway. The provided protocols offer a framework

for researchers to investigate the efficacy and mechanism of action of **Frevecitinib** in relevant preclinical models of neutrophilic airway inflammation. Further studies are warranted to fully elucidate the preclinical profile of **Frevecitinib** in this specific asthma phenotype.

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